molecular formula C18H20Cl2N2O2S B12201013 1-(3,4-Dichlorobenzenesulfonyl)-4-(3,4-dimethylphenyl)piperazine

1-(3,4-Dichlorobenzenesulfonyl)-4-(3,4-dimethylphenyl)piperazine

Cat. No.: B12201013
M. Wt: 399.3 g/mol
InChI Key: ATOOZZDFCWLBMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-Dichlorobenzenesulfonyl)-4-(3,4-dimethylphenyl)piperazine is a complex organic compound that belongs to the class of sulfonyl piperazines This compound is characterized by the presence of a piperazine ring substituted with a 3,4-dichlorobenzenesulfonyl group and a 3,4-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dichlorobenzenesulfonyl)-4-(3,4-dimethylphenyl)piperazine typically involves the following steps:

    Formation of the Piperazine Core: The piperazine ring is formed through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.

    Introduction of the 3,4-Dichlorobenzenesulfonyl Group: The piperazine core is then reacted with 3,4-dichlorobenzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the sulfonyl group.

    Attachment of the 3,4-Dimethylphenyl Group: Finally, the compound is further reacted with 3,4-dimethylphenyl chloride under similar conditions to complete the synthesis.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dichlorobenzenesulfonyl)-4-(3,4-dimethylphenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the cleavage of the sulfonyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms in the dichlorobenzenesulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, alkoxides.

Major Products Formed

    Sulfoxides and Sulfones: From oxidation reactions.

    Desulfonylated Products: From reduction reactions.

    Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

1-(3,4-Dichlorobenzenesulfonyl)-4-(3,4-dimethylphenyl)piperazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorobenzenesulfonyl)-4-(3,4-dimethylphenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-Dichlorobenzenesulfonyl)-4-phenylpiperazine: Similar structure but lacks the dimethyl groups.

    1-(3,4-Dichlorobenzenesulfonyl)-4-(4-methylphenyl)piperazine: Similar structure with a single methyl group on the phenyl ring.

Uniqueness

1-(3,4-Dichlorobenzenesulfonyl)-4-(3,4-dimethylphenyl)piperazine is unique due to the presence of both the 3,4-dichlorobenzenesulfonyl and 3,4-dimethylphenyl groups, which confer distinct chemical and biological properties. This combination of substituents can lead to enhanced reactivity and potential for diverse applications compared to similar compounds.

Properties

Molecular Formula

C18H20Cl2N2O2S

Molecular Weight

399.3 g/mol

IUPAC Name

1-(3,4-dichlorophenyl)sulfonyl-4-(3,4-dimethylphenyl)piperazine

InChI

InChI=1S/C18H20Cl2N2O2S/c1-13-3-4-15(11-14(13)2)21-7-9-22(10-8-21)25(23,24)16-5-6-17(19)18(20)12-16/h3-6,11-12H,7-10H2,1-2H3

InChI Key

ATOOZZDFCWLBMW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)Cl)Cl)C

Origin of Product

United States

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